molecular formula C20H40ClN3O2 B14690371 4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride CAS No. 24269-63-4

4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride

Cat. No.: B14690371
CAS No.: 24269-63-4
M. Wt: 390.0 g/mol
InChI Key: QDNQGGJQKYAQSA-UHFFFAOYSA-N
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Description

4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperazine ring, a butylcyclohexylamino group, and an isopropyl ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the butylcyclohexylamino group through a nucleophilic substitution reaction. The final step involves esterification with isopropyl alcohol in the presence of an acid catalyst to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the butylcyclohexylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Cyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
  • 4-(2-(Butylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride

Uniqueness

4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride is unique due to the presence of both the butylcyclohexylamino group and the piperazine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

24269-63-4

Molecular Formula

C20H40ClN3O2

Molecular Weight

390.0 g/mol

IUPAC Name

propan-2-yl 4-[2-[butyl(cyclohexyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C20H39N3O2.ClH/c1-4-5-11-22(19-9-7-6-8-10-19)15-12-21-13-16-23(17-14-21)20(24)25-18(2)3;/h18-19H,4-17H2,1-3H3;1H

InChI Key

QDNQGGJQKYAQSA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCN1CCN(CC1)C(=O)OC(C)C)C2CCCCC2.Cl

Origin of Product

United States

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